IRX4204 - 220619-73-8

IRX4204

Catalog Number: EVT-271945
CAS Number: 220619-73-8
Molecular Formula: C24H32O2
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IRX4204 is a second-generation rexinoid, classified as a potent and highly selective agonist of the retinoid X receptors (RXRs) [, , , ]. Rexinoids are a class of chemical compounds that bind to and activate RXRs. RXRs are nuclear receptors that play crucial roles in regulating gene expression by forming heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and others [, , ]. IRX4204 displays high selectivity for RXRs and minimal binding affinity for other nuclear receptors like RARs, PPARs, LXRs, and FXR [, , , ].

IRX4204's role in scientific research stems from its ability to selectively activate RXR-mediated signaling pathways, influencing gene expression and cellular processes involved in various physiological and pathological conditions. It serves as a valuable tool for investigating the role of RXRs in areas such as cancer biology, immunology, metabolism, and neurodegenerative diseases [, , , , , , , ].

Source and Classification

AGN194204 was developed as part of research into retinoid X receptor modulators. It belongs to a class of compounds known as retinoids, which are derivatives of vitamin A and play crucial roles in cellular growth, differentiation, and apoptosis. The compound's chemical formula is C24H32O2C_{24}H_{32}O_{2}, with a molecular weight of approximately 352.51 g/mol .

Synthesis Analysis

The synthesis of AGN194204 has been described in several studies, focusing on scalable methods for producing this compound efficiently. One notable method involves the use of azidopropyl indenoisoquinoline as a precursor. The synthesis process typically includes:

  1. Reduction Reactions: The reduction of azidopropyl indenoisoquinoline using iron powder in the presence of ammonium chloride has been identified as an effective method for producing AGN194204 in larger quantities .
  2. Functional Group Modifications: Various functional groups are introduced and modified through established organic synthesis techniques, including Friedel-Crafts reactions and condensation reactions with specific anhydrides .
  3. Characterization Techniques: The synthesized compound is characterized using techniques such as proton nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-performance liquid chromatography to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of AGN194204 is characterized by its complex arrangement that allows it to interact specifically with retinoid X receptors. Key features include:

  • Core Structure: The compound contains a hydrophobic core that facilitates binding to the ligand-binding domain of the retinoid X receptor.
  • Functional Groups: Specific functional groups are attached to the core structure, enhancing its selectivity and binding affinity towards retinoid X receptors compared to other nuclear receptors .
  • 3D Conformation: The three-dimensional conformation plays a critical role in its efficacy as a selective agonist, influencing how it interacts with target receptors.
Chemical Reactions Analysis

AGN194204 undergoes various chemical reactions primarily related to its interactions with biological targets:

  1. Binding Interactions: The compound binds selectively to retinoid X receptors, influencing downstream signaling pathways involved in cell proliferation and differentiation.
  2. Receptor Activation: Upon binding, AGN194204 induces conformational changes in the receptor that promote transcriptional activity related to genes involved in cell cycle regulation .
  3. Metabolic Pathways: The compound may also participate in metabolic pathways that influence its bioavailability and efficacy within biological systems.
Mechanism of Action

The mechanism of action for AGN194204 involves its role as an agonist for the retinoid X receptor:

  • Receptor Activation: When AGN194204 binds to the ligand-binding domain of the retinoid X receptor, it triggers a conformational change that enhances the receptor's ability to regulate gene expression involved in cell growth and apoptosis.
  • Gene Regulation: The activation leads to upregulation or downregulation of specific genes, including those associated with cell cycle progression (e.g., cyclin E and cyclin-dependent kinase 6), which are critical for controlling cell proliferation .
  • Inhibition of Tumor Growth: In pancreatic cancer cell lines such as MIA PaCa-2 and BxPC-3, AGN194204 has been shown to significantly inhibit cell proliferation at concentrations greater than 10 nM .
Physical and Chemical Properties Analysis

The physical and chemical properties of AGN194204 are essential for understanding its behavior in biological systems:

  • Solubility: The compound exhibits moderate solubility in organic solvents but limited solubility in water, which can affect its bioavailability.
  • Stability: AGN194204 is stable under standard laboratory conditions but should be protected from light and moisture to maintain integrity.
  • Melting Point: Specific melting point data may vary based on purity but is typically determined using capillary methods during characterization .
Applications

AGN194204 holds promise for various scientific applications:

  1. Cancer Research: Its ability to inhibit the proliferation of pancreatic cancer cells positions it as a potential therapeutic agent for treating this aggressive cancer type.
  2. Pharmacological Studies: Researchers are investigating AGN194204's effects on other cancers and diseases influenced by retinoid signaling pathways.
  3. Development of New Therapies: As a selective agonist, AGN194204 can serve as a lead compound for developing new drugs targeting retinoid X receptors in various pathological conditions.
Molecular Pharmacology of AGN194204 as a Retinoid X Receptor (RXR) Agonist

RXR Isoform Selectivity and Binding Affinity Profiling

AGN194204 (IRX4204, NRX194204, VTP 194204) is a synthetic, orally active rexinoid characterized by its high selectivity for retinoid X receptor (RXR) isoforms. Binding affinity studies reveal sub-nanomolar to low-nanomolar dissociation constants (Kd) across RXR subtypes:

  • RXRα: Kd = 0.4 nM
  • RXRβ: Kd = 3.6 nM
  • RXRγ: Kd = 3.8 nM [1] [5]

Functional activity, measured by half-maximal effective concentration (EC₅₀), demonstrates even greater potency:

  • RXRα: EC₅₀ = 0.2 nM
  • RXRβ: EC₅₀ = 0.8 nM
  • RXRγ: EC₅₀ = 0.08 nM [1]

Critically, AGN194204 exhibits >100-fold selectivity for RXRs over retinoic acid receptors (RARs), with no detectable activity against RAR isoforms at concentrations effective for RXR activation [1] [5]. This selectivity arises from its enforced L-shaped conformation, which complements the RXR ligand-binding pocket (LBP). The cyclopropane linker and dienoic acid polar region (Figure 1) sterically hinder binding to the more linear RAR LBP, a design principle validated in structural studies of rexinoids [4] [7].

Table 1: Binding and Functional Potency of AGN194204 at RXR Isoforms

RXR IsoformKd (nM)EC₅₀ (nM)Primary Tissue Distribution
RXRα (NR2B1)0.40.2Liver, lung, kidney, epidermis
RXRβ (NR2B2)3.60.8Ubiquitous
RXRγ (NR2B3)3.80.08Brain, muscle

Mechanisms of RXR Homodimer vs. Heterodimer Activation Dynamics

AGN194204 modulates transcription through RXR-dependent pathways via two primary mechanisms:

RXR Homodimer Activation:AGN194204 binding induces conformational reorganization of the RXR ligand-binding domain (LBD), triggering helix 12 (H12) repositioning to stabilize the active state. This enables coactivator recruitment (e.g., SRC-1, CBP) to AF-2 domains. Homodimers bind direct repeat 1 (DR1) elements (AGGTCA n AGGTCA) in target genes like RAMP2 and GDE1 [2] [4] [6]. At concentrations >70 nM, RXR forms homotetramers that bind multiple RXREs. AGN194204 dissociates these tetramers into transcriptionally active homodimers, a proposed anticancer mechanism [6].

Heterodimer Allostery:In heterodimers, AGN194204’s effects depend on partner receptor permissiveness:

  • Permissive partners (PPARγ, LXR, FXR): AGN194204 alone activates transcription. Structural analyses reveal asymmetric communication between dimer subunits; RXR agonist binding induces allosteric changes in the partner LBD, facilitating coactivator recruitment [3] [7].
  • Non-permissive partners (RAR, VDR, TR): AGN194204 requires concurrent partner receptor agonism for activation. Unliganded non-permissive partners tightly bind corepressors (e.g., NCoR/SMRT), which RXR ligands cannot displace [3] [4].

Table 2: AGN194204’s Activation Dynamics Across Key RXR Heterodimers

Heterodimer PartnerPermissive?Response ElementAGN194204 Activity
PPARγ (NR1C3)YesDR1Full agonist alone
LXRα (NR1H3)YesDR4Full agonist alone
FXR (NR1H4)YesIR1Full agonist alone
RARα (NR1B1)NoDR5Agonist only if RAR is liganded
VDR (NR1I1)NoDR3Agonist only if VDR is liganded

Transcriptional Regulation via Permissive vs. Non-Permissive Heterodimer Partners

The transcriptional outcomes of AGN194204 are dictated by heterodimer permissiveness and cellular context:

Permissive Heterodimer Synergy:AGN194204 potentiates PPARγ-mediated transcription in breast cancer cells, enhancing antiproliferative and apoptotic responses to PPARγ ligands (e.g., thiazolidinediones). This synergy occurs via cooperative coactivator recruitment (e.g., PGC-1α) to PPAR response elements (PPREs) in genes like CDKN1A (p21) [3] [8]. Similarly, in macrophages, AGN194204 activates LXR/RXR heterodimers, inducing cholesterol efflux genes (ABCA1, ABCG1) and suppressing pro-inflammatory mediators (TNF-α, IL-6) [1] [3].

Non-Permissive Context Reprogramming:In myeloid leukemia models (e.g., MPRO promyelocytes), AGN194204 paradoxically activates RXR/RARα403 heterodimers despite RAR’s non-permissive status. This occurs via histone deacetylase (HDAC) inhibition: AGN194204 displaces HDAC-containing repressor complexes from RAR, enabling transcription of differentiation genes (C/EBPε, PU.1) [2]. However, in multipotent hematopoietic precursors (EML cells), this activation fails due to persistent HDAC-repressor complexes, highlighting developmental stage-specific effects [2].

Cell-Type-Specific Outcomes:

  • Breast Cancer: AGN194204 synergizes with PPARγ ligands to suppress MYC and induce BAX, enhancing apoptosis in RXRα-overexpressing lines [8].
  • Pancreatic Cancer: AGN194204 monotherapy inhibits proliferation via RXR homodimer-mediated p27KIP1 upregulation and cyclin E-CDK2 suppression [5].
  • Lung Carcinogenesis: AGN194204 prevents tumor formation by activating RXR/PPARβ-δ-driven fatty acid oxidation genes (CPT1A, PDK4) [5].

Table 3: Synonyms for AGN194204

SynonymSource
IRX4204Clinical development code
NRX194204Research literature designation
VTP 194204Early synthetic analog designation
AGN-194204Alternate formatting

Properties

CAS Number

220619-73-8

Product Name

AGN194204

IUPAC Name

(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid

Molecular Formula

C24H32O2

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C24H32O2/c1-16(13-21(25)26)7-8-18-15-24(18,6)17-9-10-19-20(14-17)23(4,5)12-11-22(19,2)3/h7-10,13-14,18H,11-12,15H2,1-6H3,(H,25,26)/b8-7+,16-13+/t18-,24-/m1/s1

InChI Key

BOOOLEGQBVUTKC-NVQSDHBMSA-N

SMILES

CC(=CC(=O)O)C=CC1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

IRX4204; IRX-4204; IRX 4204; NRX4204; NRX-4204; NRX 4204; NRX194204; NRX 194204; NRX-194204; AGN194204; AGN 194204; AGN-194204; VTP 194204; VTP194204; VTP-194204.

Canonical SMILES

CC(=CC(=O)O)C=CC1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/[C@@H]1C[C@]1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.